Thiol Selectivity Over Amine-Reactive Probes
Cyanine5.5 maleimide demonstrates exceptional specificity for thiol (-SH) groups over amine (-NH2) groups, a critical factor for site-selective labeling. In neutral or slightly acidic buffers, the maleimide group reacts with thiols at a rate that is >1000 times faster than its reaction with amines . This is a stark contrast to non-selective probes like FITC and TRITC, which react with both lysine amines and cysteine thiols, leading to heterogeneous and less defined conjugates.
| Evidence Dimension | Reaction rate selectivity (Thiol vs. Amine) |
|---|---|
| Target Compound Data | Reaction with thiol is >1000x faster than with amine |
| Comparator Or Baseline | FITC, TRITC (react with both amines and thiols, lack high specificity) |
| Quantified Difference | >1000-fold higher reaction rate for target over amine groups |
| Conditions | Neutral to slightly acidic aqueous buffer (physiological pH) |
Why This Matters
This high selectivity ensures homogeneous, site-specific labeling of proteins, which is essential for reproducible and interpretable results in quantitative assays and advanced imaging applications.
